molecular formula C16H16Cl2N4O B2519411 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798678-85-9

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2519411
CAS No.: 1798678-85-9
M. Wt: 351.23
InChI Key: GWZDOKJXPCFSDJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a pyridinyl group, and a pyrrolidinyl group, making it a complex molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinyl and pyridinyl intermediates. These intermediates are then coupled with the dichlorophenyl group under controlled conditions. Common reagents used in the synthesis include chlorinating agents, coupling reagents, and solvents like dichloromethane and ethanol. The reaction conditions often require precise temperature control and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are often carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)amine
  • 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

Uniqueness

Compared to similar compounds, 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea exhibits unique properties due to the presence of the urea functional group. This group enhances its binding affinity to certain molecular targets, making it more effective in specific applications. Additionally, the dichlorophenyl and pyridinyl groups contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O/c17-13-5-4-11(9-14(13)18)20-16(23)21-12-6-8-22(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZDOKJXPCFSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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